molecular formula C15H15ClN4O4S B11993739 7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione

7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11993739
M. Wt: 382.8 g/mol
InChI Key: NZAKNENBMNKYOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(3-(4-CL-PHENOXY)-2-HO-PR)-8-MERCAPTO-3-METHYL-3,7-DIHYDRO-PURINE-2,6-DIONE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-(4-CL-PHENOXY)-2-HO-PR)-8-MERCAPTO-3-METHYL-3,7-DIHYDRO-PURINE-2,6-DIONE typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the Phenoxy Group: The initial step involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form the 4-chlorophenoxy intermediate.

    Introduction of the Hydroxypropyl Group: The next step involves the reaction of the phenoxy intermediate with a hydroxypropylating agent under controlled conditions to introduce the hydroxypropyl group.

    Formation of the Purine Ring: The purine ring is then synthesized through a series of cyclization reactions involving suitable precursors.

    Introduction of the Mercapto Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

7-(3-(4-CL-PHENOXY)-2-HO-PR)-8-MERCAPTO-3-METHYL-3,7-DIHYDRO-PURINE-2,6-DIONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the mercapto group, leading to the formation of disulfides.

    Reduction: Reduction reactions can occur at the chlorophenoxy group, potentially leading to the formation of phenolic derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenoxy group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include disulfides, phenolic derivatives, and various substituted purine derivatives.

Scientific Research Applications

7-(3-(4-CL-PHENOXY)-2-HO-PR)-8-MERCAPTO-3-METHYL-3,7-DIHYDRO-PURINE-2,6-DIONE has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 7-(3-(4-CL-PHENOXY)-2-HO-PR)-8-MERCAPTO-3-METHYL-3,7-DIHYDRO-PURINE-2,6-DIONE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets specific enzymes and receptors involved in cellular processes.

    Pathways Involved: It modulates various signaling pathways, including those involved in cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

  • 8-BR-7-(3-(4-CL-PHENOXY)-2-HO-PROPYL)-1,3-DI-ME-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
  • 8-AMINO-7-(3-(4-CL-PHENOXY)-2-HO-PROPYL)-3-METHYL-3,7-DIHYDRO-PURINE-2,6-DIONE

Uniqueness

7-(3-(4-CL-PHENOXY)-2-HO-PR)-8-MERCAPTO-3-METHYL-3,7-DIHYDRO-PURINE-2,6-DIONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.

Properties

Molecular Formula

C15H15ClN4O4S

Molecular Weight

382.8 g/mol

IUPAC Name

7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-sulfanylidene-9H-purine-2,6-dione

InChI

InChI=1S/C15H15ClN4O4S/c1-19-12-11(13(22)18-14(19)23)20(15(25)17-12)6-9(21)7-24-10-4-2-8(16)3-5-10/h2-5,9,21H,6-7H2,1H3,(H,17,25)(H,18,22,23)

InChI Key

NZAKNENBMNKYOA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=S)N2)CC(COC3=CC=C(C=C3)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.